N-(3,4-difluorophenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide
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Description
N-(3,4-difluorophenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide is a useful research compound. Its molecular formula is C20H19F2N5O2S and its molecular weight is 431.46. The purity is usually 95%.
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Scientific Research Applications
Novel Pharmaceutical Agents
Compounds with intricate structural features, such as "N-(3,4-difluorophenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide," often exhibit unique biological activities. For instance, the development of dipeptidyl peptidase IV (DPP-4) inhibitors for diabetes management has been explored through the synthesis of novel butanamides (Nitta, Fujii, Sakami, Satoh, Nakaki, Satoh, Kumagai, & Kawai, 2012). These compounds, by modulating enzyme activity, offer potential therapeutic benefits in regulating blood glucose levels.
Molecular Structure Analysis
The synthesis and structural characterization of complex molecules provide valuable insights into their potential applications. For example, the crystal structure analysis of specific compounds enables the identification of molecular interactions and reactivity patterns (Liu, Shao-hua, Ling, Yun, Yang, & Xin-Ling, 2013). Such analyses are crucial in designing molecules with desired properties for pharmaceuticals, materials science, and chemical synthesis.
Chemical Synthesis and Reactivity
Understanding the reactivity and synthetic pathways of complex compounds allows for the development of novel chemical reactions and materials. For instance, the generation and trapping of highly strained bicyclic alkynes present a fascinating area of study, with implications for the synthesis of new molecular frameworks (Tümer, Taşkesenligil, & Balcı, 2001). These investigations contribute to advancing synthetic chemistry methods and the discovery of new compounds with unique properties.
Optoelectronic Properties and Molecular Wires
The exploration of molecular wires and their optoelectronic properties highlights another application area. Compounds with extended pi-conjugation systems, similar in complexity to the given chemical name, are investigated for their potential in electronic and photonic devices (Wang, Pålsson, Batsanov, & Bryce, 2006). These studies pave the way for the development of new materials for applications in organic electronics, photovoltaics, and light-emitting diodes.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,11-trien-12-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N5O2S/c1-2-9-26-19(29)18-15(8-10-30-18)27-16(24-25-20(26)27)4-3-5-17(28)23-12-6-7-13(21)14(22)11-12/h6-8,10-11,20,25H,2-5,9H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMFIZUGBCXPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2NN=C(N2C3=C(C1=O)SC=C3)CCCC(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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